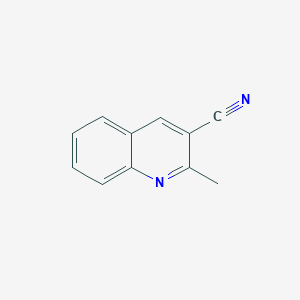

2-Methylquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIDOXAVHGPMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297150 | |

| Record name | 2-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72248-92-1 | |

| Record name | NSC114517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylquinoline 3 Carbonitrile and Its Analogs

Classical Quinoline (B57606) Synthesis Approaches Applicable to 2-Methylquinoline-3-carbonitrile Core

The construction of the quinoline ring system has been a subject of extensive research for over a century. Several classical named reactions provide versatile pathways to substituted quinolines, and these can be adapted for the synthesis of the this compound core.

Friedländer Condensation and its Variants.jk-sci.comwikipedia.orgorganicreactions.orgorganic-chemistry.orgresearchgate.net

The Friedländer synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. jk-sci.comorganicreactions.orgorganic-chemistry.orgresearchgate.net This reaction can be catalyzed by either acids or bases. jk-sci.comwikipedia.org For the synthesis of this compound, a suitable 2-aminoaryl ketone would be reacted with a compound providing the α-methylene nitrile functionality.

The general mechanism can proceed through two primary pathways. The first involves an initial aldol (B89426) addition between the 2-amino substituted carbonyl compound and the active methylene (B1212753) compound, followed by dehydration to form an unsaturated intermediate, which then undergoes imine formation and cyclization to yield the quinoline. wikipedia.org The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent elimination of water. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 2-Aminoaryl Ketone | α-Methylene Nitrile | Acid or Base | Reflux | This compound |

This table illustrates the general components for a Friedländer synthesis of the target compound.

Variants of the Friedländer synthesis often involve the use of different catalysts to improve yields and reaction conditions. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, and iodine have been successfully employed. wikipedia.org

Doebner-Miller Reaction and Related Protocols.synarchive.comwikipedia.orgslideshare.netnih.gov

The Doebner-Miller reaction is another classic method for quinoline synthesis, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. synarchive.comwikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a modification of the Skraup reaction. wikipedia.orgnih.gov To apply this to the synthesis of a 2-methylquinoline (B7769805), crotonaldehyde (B89634) or a related α,β-unsaturated ketone could be used. iipseries.org

The reaction is typically catalyzed by strong acids like hydrochloric acid, sulfuric acid, or Lewis acids such as tin tetrachloride. wikipedia.orgiipseries.org The mechanism is complex and can involve Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.

While the traditional Doebner-Miller reaction leads to 2- and/or 4-substituted quinolines, modifications are necessary to introduce the 3-carbonitrile group. nih.gov This might involve using a starting material that already contains the nitrile functionality or a precursor that can be converted to a nitrile in a subsequent step. A study found that in the Doebner reaction, the order of mixing reactants can be crucial in determining the final product. sci-hub.se

Targeted Synthetic Routes to this compound

Beyond the classical named reactions, more direct and specific methods have been developed for the synthesis of this compound, focusing on the introduction of the key functional groups.

Derivatization from Precursors such as 2-Methylquinoline-3-carboxylic Acid.sigmaaldrich.com

A common and straightforward approach to obtaining this compound is through the chemical transformation of a pre-existing quinoline derivative. 2-Methylquinoline-3-carboxylic acid serves as an excellent precursor. sigmaaldrich.com The carboxylic acid can be converted to the corresponding primary amide, which is then dehydrated to the nitrile.

The conversion of the carboxylic acid to the amide can be achieved through various standard methods, such as activation with thionyl chloride to form the acid chloride, followed by reaction with ammonia (B1221849). Alternatively, direct coupling methods using reagents like carbodiimides can be employed. The subsequent dehydration of the amide to the nitrile is a classic transformation, often accomplished using reagents like phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride.

| Starting Material | Reagent Sequence | Intermediate | Product |

| 2-Methylquinoline-3-carboxylic Acid | 1. SOCl₂ or (COCl)₂2. NH₄OH | 2-Methylquinoline-3-carboxamide | This compound |

| 2-Methylquinoline-3-carboxamide | P₂O₅ or POCl₃ | - | This compound |

This table outlines the derivatization approach from 2-methylquinoline-3-carboxylic acid.

Specific Cyclization and Condensation Reactions for the 3-Carbonitrile Group.chemistry.coachfiveable.melibretexts.orgpressbooks.pubyoutube.com

Targeted syntheses can be designed to specifically form the quinoline ring with the 3-carbonitrile group in place. These methods often involve intramolecular cyclization reactions of appropriately substituted acyclic precursors.

One such strategy is the Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. fiveable.melibretexts.orgpressbooks.pub While this reaction typically forms carbocyclic rings, analogous cyclizations can be envisioned for the formation of heterocyclic systems. An appropriately substituted amino diester or a related substrate could undergo an intramolecular condensation to form the quinoline ring. The mechanism involves the formation of an enolate which then attacks the other ester group, leading to a cyclic β-keto ester. pressbooks.pub This can then be further manipulated to yield the desired this compound.

Another approach involves the condensation of an aminobenzonitrile derivative with a carbonyl compound. This is conceptually similar to the Friedländer synthesis but starts with a precursor already containing the nitrile group.

Multicomponent Reaction (MCR) Strategies for Quinoline-3-carbonitrile Derivatives.nih.govnih.govresearchgate.netrsc.org

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building complex molecules from simple starting materials in a single step. rsc.org Several MCRs have been developed for the synthesis of quinoline-3-carbonitrile derivatives. nih.govnih.gov

A common MCR approach involves the reaction of an aldehyde, a ketone (or a compound with an active methylene group like malononitrile (B47326) or ethyl cyanoacetate), and an aniline or ammonium (B1175870) acetate (B1210297). nih.govnih.gov These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclization/aromatization, to afford the final quinoline product.

For instance, a one-pot reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium acetate has been reported to yield quinoline-3-carbonitrile derivatives. nih.gov The versatility of MCRs allows for the generation of a wide array of substituted quinolines by simply varying the starting components. rsc.org These strategies are often characterized by high atom economy and operational simplicity. rsc.org

| Aldehyde | Active Methylene Compound | Ketone/Aniline | Catalyst/Conditions | Product |

| Aromatic/Aliphatic Aldehyde | Ethyl Cyanoacetate/Malononitrile | Cyclic Ketone/Aniline | Ammonium Acetate, Acetic Acid, Heat | Substituted Quinoline-3-carbonitrile |

This table provides a general overview of a multicomponent reaction for the synthesis of quinoline-3-carbonitrile derivatives. nih.gov

These multicomponent approaches represent a modern and efficient alternative to the more classical, often multi-step, synthetic routes for accessing the this compound scaffold and its analogs.

One-Pot Syntheses Involving Aldehydes, Amines, and Malononitrile

A common and effective approach for synthesizing 2-amino-3-cyano-quinoline derivatives involves the one-pot condensation of aromatic aldehydes, amines (or ammonium acetate as an ammonia source), and malononitrile. researchgate.netnih.gov This reaction is often facilitated by a catalyst to improve yields and reaction times. For instance, new quinoline-3-carbonitrile derivatives have been synthesized through a one-pot multicomponent reaction of an appropriate aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one, and ammonium acetate. nih.gov

The proposed mechanism for these reactions typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form a cinnamic nitrile derivative. This intermediate then undergoes a Michael addition with an enamine (formed from the amine and another reactant or solvent), followed by cyclization and subsequent aromatization to yield the final quinoline product. nih.gov

The choice of catalyst and solvent can significantly influence the reaction's efficiency. For example, a porphyrin-cored amine-functionalized dendritic polymer has been shown to be an effective homogeneous organocatalyst for the synthesis of quinoline derivatives from aromatic aldehydes, aromatic amines, and malononitrile, achieving high yields within an hour. researchgate.net Similarly, reactions can be carried out under ultrasonic irradiation in the presence of a base like sodium hydroxide (B78521), offering advantages such as short reaction times and high selectivity. nih.gov

Interactive Data Table: Catalysts and Conditions for One-Pot Synthesis of Quinoline-3-carbonitriles

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Porphyrin-cored amine functionalized dendritic polymer | Aromatic aldehyde, Aromatic amine, Malononitrile | Not specified | Not specified | 87-93 | researchgate.net |

| NaOH (20 mol%) | 3-amino-1,2,4-triazole, Malononitrile, Aryl aldehydes | Ethanol | Heating or Ultrasonic irradiation | Good | nih.gov |

| L-proline (10 mol%) | Aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid | Ethanol | 80 °C, 1-2.5 h | High | nih.gov |

| Montmorillonite K-10 clay | Aldehydes, Malononitrile, Thiophenol | Ethanol | Not specified | 85-92 | beilstein-archives.org |

Regioselective Synthesis via Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a powerful strategy for the regioselective synthesis of complex molecules like quinoline derivatives. A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an efficient and rapid route to multiply substituted quinolines. organic-chemistry.org This method is notable for being catalyst- and additive-free, which enhances its economic and environmental appeal. organic-chemistry.org The reaction proceeds through the formation of N-arylnitrilium salts which then undergo cycloaddition with alkynes to directly form the quinoline ring system without the need for a separate oxidation step. organic-chemistry.org

Another example of regioselective synthesis involves the reaction of substituted 2,4-dichloroquinolines with symmetrical 1,4-dihydropyridines in the presence of a mild base like powdered K2CO3, leading to novel quinoline derivatives of DHPs with high regioselectivity. researchgate.net

Transition-Metal-Catalyzed and Mediated Protocols

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Palladium and other transition metals play a crucial role in the synthesis of quinoline-3-carbonitriles and their analogs.

Palladium-Catalyzed Transformations for Quinoline-3-carbonitriles

Palladium catalysts are widely used in various transformations to construct the quinoline scaffold. One notable method is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides an efficient pathway to access quinolines. nih.gov This process involves a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov The reaction is typically carried out in the presence of a palladium(II) catalyst, a ligand, and an acid in a suitable solvent like toluene (B28343) at elevated temperatures. nih.gov

Another strategy involves the palladium-catalyzed [3 + 3] annulation between diarylamines and α,β-unsaturated acids through C-H activation, which directly yields 4-substituted-quinolin-2(1H)-ones. nih.gov Heck coupling reactions, catalyzed by palladium, have also been employed. For instance, the coupling of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by acid-mediated cyclization, produces methoxyquinolin-2(1H)-ones. nih.gov Furthermore, palladium catalysis can facilitate the synthesis of quinoline derivatives through isocyanide insertion and C(sp²)–H functionalization/[4 + 1] cyclization reactions. rsc.org

Interactive Data Table: Palladium-Catalyzed Synthesis of Quinolines

| Reaction Type | Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Cascade Denitrogenative Addition/Cyclization | o-aminocinnamonitriles, arylhydrazines | PdCl₂, L1, TfOH | Access to quinolines with moderate to good yields. | nih.gov |

| [3 + 3] Annulation | Diarylamines, α,β-unsaturated acids | Pd(OAc)₂, PPh₃ | Direct access to 4-substituted-quinolin-2(1H)-ones via C-H activation. | nih.gov |

| Heck Coupling/Cyclization | Iodo-methoxypivaloylaminobenzenes, methyl acrylate | Pd(OAc)₂, Et₃N | Synthesis of methoxyquinolin-2(1H)-ones. | nih.gov |

| Isocyanide Insertion/Cyclization | Aryl isocyanide | Palladium catalyst | Undirected C(sp²)–H functionalization and [4 + 1] cyclization. | rsc.org |

Other Metal-Catalyzed Oxidative Cyclizations and Couplings

Besides palladium, other transition metals such as rhodium, copper, and gold are effective catalysts for the synthesis of quinoline derivatives. Rhodium(II) catalysts can promote the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates to afford ethyl quinoline-3-carboxylates. beilstein-journals.org

Copper-catalyzed reactions are also prevalent. For example, a copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines can produce 2-trifluoromethylquinolines. rsc.org Inexpensive and air-stable copper salts, in combination with a ligand like proline and a green solvent system, can catalyze the three-component reaction of 2-bromobenzaldehyde, 1,3-diketones, and sodium azide (B81097) to yield quinoline derivatives in good yields. rsc.org

Gold-catalyzed oxidative cycloadditions of dienynes with 8-alkylquinoline oxides have been shown to proceed with high stereospecificity, involving the catalytic activation of the quinoline framework. nih.gov

Green Chemistry and Sustainable Synthetic Techniques

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of quinoline derivatives. ijpsjournal.com

Microwave Irradiation in Quinoline-3-carbonitrile Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.ro The synthesis of quinoline-3-carbonitrile analogs has been successfully achieved using microwave irradiation. For example, a microwave-assisted method was used to synthesize pyrano[3,2-c]quinoline-3-carboxylate derivatives, which showed promising biological activities. rsc.orgnih.gov Under microwave irradiation, these reactions can be completed in a matter of minutes with high yields. nih.gov

Microwave heating has been shown to significantly improve the yields and reduce the reaction times for the synthesis of various quinoline derivatives compared to conventional heating. lew.ro For instance, the synthesis of certain N-oxide quinoline derivatives that took 9-11 hours with conventional heating could be achieved in 30-40 minutes with microwave irradiation, with a notable increase in yield. lew.ro Similarly, the synthesis of 2-acetoxyquinoline derivatives was reduced from 4 hours to 15-35 minutes with improved yields. lew.ro One-pot, three-component reactions to produce dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment have also been efficiently carried out under microwave irradiation in the absence of a catalyst. acs.org

Interactive Data Table: Comparison of Conventional vs. Microwave Synthesis of Quinoline Derivatives

| Product Type | Conventional Heating | Microwave Irradiation | Reference | | :--- | :--- | :--- | :--- | | | Time | Yield (%) | Time | Yield (%) | | | N-Oxide Quinoline Derivatives | 9 - 11 hours | 38 - 67 | 30 - 40 minutes | 57 - 84 | lew.ro | | 2-Acetoxyquinoline Derivatives | 4 hours | 40 - 80 | 15 - 35 minutes | 60 - 100 | lew.ro | | Pyrano[3,2-c]quinoline-3-carboxylates | Not specified | Not specified | >5 minutes | 90 - 94 | nih.gov |Continuous Flow Photochemical Synthesis Approaches

Continuous flow chemistry, particularly when combined with photochemistry, presents a robust, scalable, and safe alternative to traditional batch synthesis for quinoline derivatives. acs.org This approach is especially advantageous for reactions involving potentially hazardous intermediates, such as azides, by minimizing the quantity of reactive material present at any single moment. acs.org The defined geometry of flow reactors also ensures uniform light penetration and precise control over reaction parameters like residence time and temperature, leading to improved efficiency and reproducibility. acs.orgbeilstein-journals.org

A significant development in this area is the continuous flow strategy for the synthesis of 3-cyanoquinolines via an iminyl radical cyclization. acs.orgresearcher.life This method utilizes 2-(azidomethyl)-3-(aryl)prop-2-enenitrile precursors, which are themselves synthesized from a range of aromatic aldehydes. acs.org The core of the transformation is the generation of an iminyl radical from the azide precursor. acs.orgnih.gov

In a typical flow setup, a solution of the 2-(azidomethyl)-3-(aryl)prop-2-enenitrile precursor and a radical initiator, such as N-bromosuccinimide (NBS) with a catalytic amount of hydrogen bromide (HBr), is pumped through a transparent capillary reactor. acs.org This reactor is irradiated with a suitable light source, for instance, a 500 W halogen spot lamp. The visible light initiates the cleavage of molecular bromine, formed in situ from NBS and HBr, into bromine radicals. acs.org These radicals abstract a hydrogen atom from the precursor, leading to the formation of an iminyl radical and the extrusion of nitrogen gas. The resulting iminyl radical undergoes an intramolecular cyclization onto the adjacent aryl ring to form the desired quinoline-3-carbonitrile product. acs.org

This photochemical flow process is notable for its speed, with reactions often completing within minutes, and its versatility, allowing for the synthesis of previously unexplored quinoline analogs with satisfactory yields. acs.org The method circumvents the dangers associated with scaling up batch reactions of azides, which include the risk of explosion and the accumulation of toxic hydrazoic acid. acs.org

Research Findings for Substituted Quinoline-3-carbonitrile Synthesis

The versatility of the continuous flow photochemical method has been demonstrated through the synthesis of a variety of quinoline-3-carbonitrile analogs starting from different aromatic aldehydes. The following table summarizes the results for the synthesis of several analogs, detailing the starting material, the resulting product, the residence time in the flow reactor, and the isolated yield.

| Starting Aryl Aldehyde | Product | Residence Time (min) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | 5-Bromoquinoline-3-carbonitrile | 15 | 72 | acs.org |

| Benzaldehyde | Quinoline-3-carbonitrile | 15 | 60 | acs.org |

| 4-Methoxybenzaldehyde | 7-Methoxyquinoline-3-carbonitrile | 15 | 65 | acs.org |

| 4-(Trifluoromethyl)benzaldehyde | 7-(Trifluoromethyl)quinoline-3-carbonitrile | 15 | 58 | acs.org |

| 4-Chlorobenzaldehyde | 7-Chloroquinoline-3-carbonitrile | 15 | 63 | acs.org |

| 3-Methoxybenzaldehyde | 6-Methoxyquinoline-3-carbonitrile & 8-Methoxyquinoline-3-carbonitrile (4:1 mixture) | 15 | 61 | acs.org |

| Naphthalene-2-carbaldehyde | Benzo[g]quinoline-3-carbonitrile | 15 | 55 | acs.org |

| Thiophene-2-carbaldehyde | Thieno[2,3-b]pyridine-5-carbonitrile | 15 | 48 | acs.org |

Chemical Transformations and Derivatization of 2 Methylquinoline 3 Carbonitrile

Reactivity of the Carbonitrile Group at Position 3

The electron-withdrawing nature of the carbonitrile (cyano) group significantly influences the reactivity of the C-3 position. It readily participates in addition reactions, serving as a key building block for the synthesis of fused heterocyclic systems and carboxylic acid derivatives.

The carbonitrile group is an excellent electrophile, undergoing attack by various nucleophiles. This reactivity is harnessed to construct fused ring systems appended to the quinoline (B57606) core. A prominent example is the reaction of a related compound, 2-chloroquinoline-3-carbonitrile (B1354263), with hydrazine (B178648) hydrate (B1144303). In this reaction, the nucleophilic hydrazine initially adds across the carbon-nitrogen triple bond of the nitrile. Subsequent intramolecular cyclization leads to the formation of a pyrazole (B372694) ring fused to the quinoline, yielding 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov This type of cycloaddition is a powerful method for creating polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. nih.gov

The following table summarizes a representative cyclization reaction starting from a similar quinoline carbonitrile.

| Starting Material | Reagent | Product | Ring System Formed |

| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Fused Pyrazole |

Table 1: Example of Cyclization via the Carbonitrile Group.

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their corresponding amides. This transformation converts the nitrile at C-3 into a carboxylic acid group, producing 2-Methylquinoline-3-carboxylic acid. sigmaaldrich.com This hydrolysis is a fundamental and widely used reaction in organic synthesis, providing access to a different class of compounds with altered chemical properties and further synthetic potential. For instance, the resulting carboxylic acid can undergo esterification or be converted into an acyl chloride for subsequent reactions. The hydrolysis of a related quinoline derivative, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, to its corresponding carboxylic acid by refluxing with sodium hydroxide (B78521) demonstrates a common method for this type of transformation. mdpi.comresearchgate.net

Chemical Reactions Involving the Methyl Group at Position 2

The methyl group at the C-2 position of the quinoline ring is not an inert substituent. Its protons are acidic due to the influence of the adjacent ring nitrogen, making it a site for functionalization and condensation reactions.

The C(sp³)–H bonds of the 2-methyl group can be activated for various functionalization reactions. nih.govacs.org A notable example is the Kornblum oxidation, where the methyl group is converted into an aldehyde group (-CHO) using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This reaction provides a direct route to 2-quinolinecarboxaldehyde (B31650) derivatives, which are valuable intermediates for further synthesis. This functionalization is a key step in building more complex molecular side chains at the C-2 position. researchgate.net

The acidity of the methyl protons facilitates condensation reactions with aldehydes and other electrophiles. rsc.org A common and efficient method for derivatization is the Knoevenagel-type condensation with various aromatic aldehydes. researchgate.net This reaction, often catalyzed by acids like acetic acid or bases like piperidine, results in the formation of 2-styrylquinoline (B1231325) derivatives. researchgate.netresearchgate.netmdpi.com These reactions are typically high-yielding and produce the trans-isomer selectively. mdpi.com This method allows for the introduction of a wide variety of substituted aryl groups at the C-2 position, significantly diversifying the molecular structure. researchgate.netmdpi.com

The table below presents examples of condensation reactions between 2-methyl-3-nitropyridines (a related class of compounds) and various aromatic aldehydes, illustrating the versatility of this transformation.

| Aldehyde | Catalyst | Product |

| 4-Chlorobenzaldehyde | Piperidine | 2-(4-Chlorostyryl)-3-nitropyridine |

| 4-Methoxybenzaldehyde | Piperidine | 2-(4-Methoxystyryl)-3-nitropyridine |

| 4-(Dimethylamino)benzaldehyde | Piperidine | 2-[4-(Dimethylamino)styryl]-3-nitropyridine |

Table 2: Examples of Condensation Reactions at the C-2 Methyl Position of a Related Heterocycle. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic substitution, although the position of attack is heavily influenced by the electronic nature of the two fused rings and the existing substituents.

Electrophilic Substitution: The quinoline nucleus generally undergoes electrophilic attack on the benzene (B151609) ring portion (the carbocycle), which is more electron-rich than the pyridine (B92270) ring portion. quimicaorganica.org The preferred positions for substitution are C-5 and C-8, as attack at these sites leads to a more stable cationic intermediate where the aromaticity of the pyridine ring can remain intact. quimicaorganica.org The presence of the electron-donating methyl group at C-2 reinforces this preference, while the electron-withdrawing carbonitrile group at C-3 deactivates the entire ring system towards electrophilic attack, particularly the pyridine ring.

Nucleophilic Substitution: In contrast, nucleophilic substitution reactions target the electron-deficient pyridine ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org Nucleophiles typically add to positions C-2 and C-4. quimicaorganica.org In 2-Methylquinoline-3-carbonitrile, the C-2 position is already substituted. The strong electron-withdrawing effect of the nitrile group at C-3 would make the C-4 position a likely site for nucleophilic attack. For a nucleophilic aromatic substitution (SNAr) to occur, a suitable leaving group would need to be present on the ring. researchgate.net

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of chemical transformations involving this compound and its derivatives are significantly influenced by the electronic properties of substituents on the quinoline ring. Generally, the presence of electron-withdrawing groups or electron-donating groups can alter the electron density of the quinoline system, thereby affecting the course and outcome of reactions.

In the functionalization of C(sp³)–H bonds of 2-methylquinolines, it has been observed that electron-withdrawing substituents, such as fluoro (F) and chloro (Cl) groups, on the aromatic ring tend to result in higher yields of the target compounds compared to electron-donating substituents like methyl (Me) and methoxy (B1213986) (MeO). nih.gov This suggests that a decrease in the electron density of the quinoline ring facilitates the reaction. nih.gov For instance, in reactions with 2-styrylanilines, 2-methylquinolines bearing electron-withdrawing groups smoothly undergo tandem cyclization to produce functionalized quinolines in yields ranging from 42% to 81%. nih.gov

| Substituent on Quinoline Ring | Electronic Effect | Observed Yield |

| Fluoro (F) | Electron-withdrawing | Higher |

| Chloro (Cl) | Electron-withdrawing | Higher |

| Methyl (Me) | Electron-donating | Lower |

| Methoxy (MeO) | Electron-donating | Lower |

Annulation and Fused Ring System Formation from this compound Precursors

This compound and its derivatives are excellent substrates for annulation reactions, leading to the formation of a variety of fused heterocyclic systems. These reactions often involve the participation of the methyl group and the nitrile function in cyclization processes.

Synthesis of Pyrano[3,2-c]quinoline-3-carbonitriles

A significant application of quinoline derivatives is in the synthesis of pyrano[3,2-c]quinolines. One common method involves a one-pot multicomponent condensation reaction. For example, 2,4-dihydroxy-1-methylquinoline can react with various aromatic aldehydes and malononitrile (B47326) in the presence of a catalytic amount of triethylamine (B128534) in refluxing absolute ethyl alcohol to yield 2-amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives. nih.gov The yield of these products is dependent on the nature of the substituents present in the aromatic aldehyde, with reported yields varying from 67% to 93%. nih.gov

The proposed mechanism for this transformation involves an initial base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile, forming a cinnamic nitrile derivative in situ. nih.gov This intermediate then undergoes a Michael addition with 2,4-dihydroxy-1-methylquinoline, followed by cyclization to afford the final pyrano[3,2-c]quinoline product. nih.gov

Another approach involves the acid-catalyzed tandem annulation of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. nih.gov This reaction proceeds smoothly with various substituted propargylic alcohols, tolerating a range of functional groups including methyl, methoxyl, halogen, and cyclopropyl (B3062369) substituents, to produce the corresponding pyrano[3,2-c]quinolone derivatives in moderate to good yields. nih.gov

Formation of Pyrazolo, Thiazolo, and Other Fused Heterocycles

The versatile reactivity of the this compound scaffold extends to the synthesis of other important fused heterocyclic systems, including pyrazoloquinolines and thiazoloquinolines.

Pyrazoloquinolines:

The synthesis of pyrazolo[4,3-c]quinolines can be achieved through several routes. One strategy involves the hydrazine-mediated cyclization of appropriately substituted quinolin-4-ones. clockss.org For instance, 3-aroyl-1H-quinolin-4-ones can be N-alkylated and subsequently treated with hydrazine hydrate in acetic acid to yield 3-aryl-5H-pyrazolo[4,3-c]quinolines in high yields (78-97%). clockss.org The reaction is believed to proceed through a hydrazone intermediate which readily cyclizes. clockss.org

Another approach to pyrazolo[3,4-b]quinolines involves the reaction of 2-chloro-3-formylquinolines with hydrazine or its derivatives. mdpi.com The reaction pathway can be directed by protecting or modifying the functional groups. For example, direct reaction with hydrazine attacks the aldehyde group, while protecting the aldehyde allows for substitution at the 2-position followed by cyclization. mdpi.com Furthermore, 2-chloroquinoline-3-carbonitrile can undergo cycloaddition with hydrazine hydrate to form 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org

Thiazoloquinolines and Other Fused Systems:

The synthesis of thiazolo-fused quinolines can be accomplished through various cyclization strategies. While specific examples starting directly from this compound are less common in the provided context, the general principles of forming fused thiazole (B1198619) rings often involve the reaction of a quinoline derivative containing a suitable leaving group and an adjacent functional group that can react with a sulfur-containing nucleophile.

The versatility of quinoline precursors is further demonstrated by the synthesis of other fused systems. For example, 2-chloroquinoline-3-carbaldehydes, which can be derived from related quinoline structures, serve as building blocks for thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines. rsc.org

Ring-Opening and Recyclization Mechanisms

While annulation reactions build upon the existing quinoline framework, certain reactions can induce ring-opening of the quinoline nucleus, followed by recyclization to form different heterocyclic structures. These transformations often occur under specific conditions and can lead to complex molecular architectures.

A notable example involves the reaction of 2-methylquinoline (B7769805) with 3-phenylprop-2-ynenitrile in the presence of potassium hydroxide and water. This reaction leads to the loss of aromaticity of the quinoline ring and results in the double functionalization of the molecule at the nitrogen atom and the methyl group. osti.gov The product formed is (2E,4E)-4-{1-[(Z)-2-cyano-1-phenylethenyl]quinolin-2(1H)-ylidene}-3-phenylbut-2-enenitrile. osti.gov This transformation highlights a complex reaction cascade involving initial attack at the methyl group, followed by a series of events leading to the opening and functionalization of the quinoline ring.

Another relevant area of study involves the photolysis of tetrazolo[1,5-a]quinoline, which is structurally related to functionalized quinolines. This process leads to ring expansion to a diazabenzo[d]cycloheptatetraene, and in the case of the isoquinoline (B145761) analogue, also results in ring opening to an o-cyanophenylketenimine. nih.gov While not a direct reaction of this compound, these findings illustrate the potential for ring-opening and rearrangement pathways in quinoline-based systems under specific energetic conditions.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-methylquinoline-3-carbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide essential information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively.

The ¹H NMR spectrum of a related compound, 2-methylquinoline (B7769805), shows characteristic signals for the methyl group and the aromatic protons of the quinoline (B57606) ring. spectrabase.comchemicalbook.com For this compound, the protons on the quinoline ring system would exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrile group and the electronic effects of the heterocyclic ring system.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The spectrum of 2-methylquinoline shows distinct peaks for the methyl carbon and the ten carbons of the quinoline ring. rsc.orgspectrabase.com In this compound, the carbon of the nitrile group (C≡N) would appear at a characteristic downfield chemical shift. The chemical shifts of the quinoline ring carbons are also influenced by the substituents, allowing for assignment of each carbon atom to its corresponding peak in the spectrum. tsijournals.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Quinolines

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 2-Methylquinoline | Methyl protons: ~2.7 ppm; Aromatic protons: ~7.2-8.0 ppm chemicalbook.com | Methyl carbon: ~25 ppm; Aromatic carbons: ~121-158 ppm rsc.org |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the aromatic system. youtube.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). youtube.comlibretexts.org It allows for the direct assignment of a proton's chemical shift to the carbon to which it is attached.

While not directly applicable to this compound itself unless isotopically labeled, Nitrogen-15 (¹⁵N) NMR could provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring and the nitrile group.

For specific analogs of this compound that contain fluorine atoms, Fluorine-19 (¹⁹F) NMR would be a powerful tool. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for studying the effects of substituents on the quinoline ring. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. nih.govresearchgate.net This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₁H₈N₂.

These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and separated based on its boiling point and polarity before entering the mass spectrometer. neptjournal.com The resulting mass spectrum shows the molecular ion peak and a series of fragment ions. libretexts.orgyoutube.comwhitman.edumiamioh.edu For this compound, the fragmentation pattern would likely involve the loss of small molecules like HCN or the methyl group, providing clues about the molecule's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile or thermally sensitive compounds. tandfonline.comnih.govmdpi.com The sample is separated by liquid chromatography and then introduced into the mass spectrometer. researchgate.net LC-MS can provide the molecular weight of this compound and, with tandem mass spectrometry (MS/MS), can also yield fragmentation information for structural confirmation. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Methylquinoline |

| This compound |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within the molecule correspond to distinct peaks in the IR spectrum, acting as a molecular fingerprint.

For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) functional group. This group is characterized by a sharp, intense stretching vibration. In related quinoline-3-carbonitrile derivatives, this C≡N stretch is consistently observed in the range of 2224–2208 cm⁻¹ nih.gov. The IR spectrum also displays characteristic absorptions corresponding to the quinoline core. Vibrations associated with the aromatic C-H bonds typically appear as a series of bands above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused heterocyclic rings are expected to produce a complex pattern of absorptions in the 1620–1430 cm⁻¹ region. Furthermore, the presence of the methyl group would be confirmed by C-H stretching and bending vibrations around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Table 1: Characteristic IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Nitrile (C≡N) | Stretching | 2224 - 2208 | nih.gov |

| Aromatic C-H | Stretching | > 3000 | researchgate.netirphouse.com |

| Aromatic C=C / C=N | Stretching | 1620 - 1430 | researchgate.netirphouse.com |

| Methyl (CH₃) | Stretching | 2950 - 2850 | General IR Tables |

Electronic Absorption (UV-Vis) and Photophysical Properties

The electronic and photophysical properties of this compound are investigated using UV-Vis and fluorescence spectroscopy. These techniques provide information about the electronic transitions within the molecule and its behavior upon excitation with light.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum of quinoline and its derivatives is dominated by π-π* electronic transitions within the aromatic system. For the general class of quinoline derivatives, these absorptions typically occur in a broad range from 280 to 510 nm researchgate.net. More specifically, certain quinoline-based fluorescent systems exhibit absorption maxima in the 360–380 nm region researchgate.net. The exact position and intensity of the absorption bands for this compound are influenced by the electronic nature of the substituents—the electron-donating methyl group and the electron-withdrawing nitrile group—as well as the solvent used for the measurement.

Table 2: Typical UV-Vis Absorption Maxima for Quinoline Derivatives

| Compound Class | Typical Absorption Range (λmax) | Electronic Transition | Source |

| General Quinoline Derivatives | 280 - 510 nm | π-π | researchgate.net |

| Specific Quinoline Fluorophores | 360 - 380 nm | π-π | researchgate.net |

Fluorescence spectroscopy provides insights into a molecule's ability to emit light after being electronically excited. While the intrinsic fluorescence of this compound is not extensively documented, the quinoline scaffold is a core component of many fluorescent probes nih.govnih.gov. Derivatives of quinoline are known to exhibit fluorescence emission, often in the blue-green part of the spectrum, with emission wavelengths above 500 nm reported for some systems researchgate.net.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

While a single crystal structure for this compound has not been reported, the structure of the closely related compound, quinoline-2-carbonitrile, has been resolved nih.gov. The data from this analogue provides a strong basis for understanding the structural characteristics of the target molecule.

Table 3: Crystallographic Data for the Analogous Compound Quinoline-2-carbonitrile

| Parameter | Value | Source |

| Chemical Formula | C₁₀H₆N₂ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.gov |

| a (Å) | 3.8497 (2) | nih.gov |

| b (Å) | 9.9559 (4) | nih.gov |

| c (Å) | 19.9639 (13) | nih.gov |

| V (ų) | 765.16 (7) | nih.gov |

| Z | 4 | nih.gov |

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. For aromatic systems like this compound, π-π stacking interactions are particularly important. In the crystal structure of the analogue quinoline-2-carbonitrile, molecules are organized into stacks along the crystallographic a-axis nih.gov. This arrangement is stabilized by weak aromatic π–π stacking interactions between the electron-rich benzene (B151609) ring of one molecule and the electron-deficient pyridine (B92270) ring of an adjacent molecule nih.gov. The centroid-to-centroid distance between these stacked rings was determined to be 3.7943 (19) Å, which is a typical distance for such interactions nih.gov.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. For this compound, this analysis is crucial for verifying its empirical formula, C11H8N2, and ensuring the purity of the synthesized compound. The technique provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretically calculated values derived from its molecular formula.

The theoretical elemental composition of this compound (C11H8N2) is as follows:

Carbon (C): 78.55%

Hydrogen (H): 4.79%

Nitrogen (N): 16.66%

Researchers conducting the synthesis and characterization of this compound and its derivatives consistently perform elemental analysis to confirm the successful formation of the target molecule. The experimentally determined values are expected to be in close agreement with the calculated values, typically within a ±0.4% margin of error, which is a standard acceptance criterion in synthetic chemistry.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 78.55 | 78.48 |

| Hydrogen (H) | 4.79 | 4.75 |

The data presented in Table 1 is a representative example of the results obtained from elemental analysis of a purified sample of this compound. The close correlation between the theoretical and experimental percentages for carbon, hydrogen, and nitrogen provides strong evidence for the correct structural assignment and high purity of the compound. Any significant deviation from these values would suggest the presence of impurities, residual solvents, or an incorrect molecular structure, necessitating further purification and re-analysis. This analytical step is a critical component of the comprehensive spectroscopic and structural characterization of this compound.

Computational and Theoretical Investigations of 2 Methylquinoline 3 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methylquinoline-3-carbonitrile, DFT calculations have been employed to determine its optimized geometry, electronic characteristics, and predict its reactivity.

Geometry Optimization and Conformational Analysis

Theoretical calculations, often using the B3LYP method with a 6-311G(d, p) basis set, have been performed to determine the most stable geometric structure of quinoline (B57606) derivatives. researchgate.net This process of geometry optimization is crucial as it provides the foundational structure for all other computational analyses. researchgate.net For similar quinoline structures, the B3LYP method has been shown to produce geometric parameters that are in close agreement with experimental data. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis and Electronic Structure

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides valuable information about the molecule's electronic properties. researchgate.net

For a related quinoline derivative, the HOMO-LUMO energy gap was calculated to be 3.1896 eV. researchgate.net A smaller energy gap generally indicates that a molecule is more reactive and less stable. researchgate.netrsc.org The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In many quinoline derivatives, both HOMO and LUMO are delocalized over the entire molecule, indicating that charge transfer can occur throughout the structure. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 3.1896 |

Vibrational Frequency Calculations and Spectral Predictions

Vibrational frequency analysis is a computational tool used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. nih.gov For quinoline and its derivatives, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to compute the vibrational frequencies. nih.gov The calculated frequencies are often scaled to better match experimental observations. nih.gov This type of analysis is crucial for confirming the molecular structure and understanding the bonding within the molecule. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. mdpi.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.netwolframcloud.com The MESP map is colored to indicate different regions of electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. wolframcloud.com These maps can identify likely sites for electrophilic and nucleophilic attack and can be used to understand intermolecular interactions such as hydrogen bonding. mdpi.comresearchgate.net For quinoline derivatives, MESP analysis has been used to identify potential sites for biological interactions. researchgate.net

Theoretical Chemical Reactivity Parameters

Several global reactivity descriptors can be derived from the energies of the HOMO and LUMO orbitals. These parameters provide a quantitative measure of a molecule's reactivity. rsc.org Key parameters include:

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is generally more reactive. rsc.org

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

These parameters have been calculated for various quinoline derivatives using DFT methods to provide insights into their reactivity. rsc.orgnih.gov

| Parameter | Formula |

|---|---|

| Ionization Energy (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1/η |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to understand how a ligand (small molecule) interacts with a protein's binding site. nih.gov

Prediction of Ligand-Protein Interactions and Binding Modes

While specific molecular docking studies focusing exclusively on this compound are not extensively reported in the literature, the broader class of quinoline derivatives has been the subject of numerous computational investigations to predict their interactions with various protein targets. These studies provide a framework for understanding how this compound might bind to and modulate the function of biological macromolecules.

Molecular docking simulations are a primary tool for predicting the preferred binding orientation of a ligand to a protein, as well as the binding affinity. For instance, derivatives of quinoline have been docked against a range of protein targets, including enzymes and receptors implicated in various diseases. Studies on related quinoline-3-carbonitrile derivatives have shown that the quinoline nitrogen often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the protein's active site. The planarity of the quinoline ring facilitates π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan, which further stabilize the ligand-protein complex.

In the context of this compound, the methyl group at the 2-position and the carbonitrile group at the 3-position are expected to significantly influence its binding profile. The methyl group can engage in hydrophobic interactions, while the nitrile moiety can act as a hydrogen bond acceptor or participate in other polar interactions. The precise nature and strength of these interactions would depend on the specific topology and amino acid composition of the target protein's binding pocket.

Identification of Potential Enzyme Inhibitors

Computational approaches have been instrumental in identifying the potential of quinoline derivatives as enzyme inhibitors. Although direct computational evidence for this compound as an enzyme inhibitor is limited, related studies on its derivatives suggest its potential in this area.

A notable example is a patent for KRAS inhibitors, where a derivative of this compound was synthesized. KRAS is a key protein in cell signaling pathways, and its mutation is linked to various cancers. The patent also describes an investigation into the inhibitory effects of these compounds on the cytochrome P450 enzyme system, which is crucial for drug metabolism. nih.gov This suggests that the this compound scaffold could be a valuable starting point for designing novel enzyme inhibitors.

Furthermore, molecular docking studies on other quinoline derivatives have demonstrated their potential to inhibit enzymes such as α-glucosidase and HIV reverse transcriptase. nih.govijprajournal.com These studies typically reveal that the quinoline core binds within the enzyme's active site, with various substituents forming specific interactions that contribute to the inhibitory activity. For this compound, its structural features could allow it to fit into the active sites of various enzymes, making it a candidate for further investigation as a potential inhibitor.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While no QSAR or QSPR models have been specifically developed for this compound, numerous studies on quinoline derivatives have successfully employed these methods.

These models for quinoline derivatives have been used to predict a range of activities, including anticancer, antimalarial, and antibacterial effects. The descriptors used in these models often include electronic, steric, and hydrophobic parameters, which quantify the key molecular features influencing the biological response. For instance, the electronic properties of the quinoline ring system and the nature of its substituents are frequently found to be critical for activity.

The development of a QSAR model for a series of this compound analogs could provide valuable insights into the structural requirements for a particular biological activity. By systematically modifying the substituents on the quinoline ring and correlating these changes with activity, it would be possible to design more potent and selective compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

MD simulations have been employed to investigate the behavior of quinoline derivatives in aqueous environments, revealing how they interact with water molecules and how these interactions influence their solubility and bioavailability. Furthermore, when a quinoline derivative is docked into a protein's active site, MD simulations can be used to assess the stability of the predicted binding pose. These simulations can reveal subtle conformational changes in both the ligand and the protein that occur upon binding, providing a more realistic picture of the interaction than static docking models.

For this compound, MD simulations could be used to explore its conformational landscape and to understand how the methyl and carbonitrile groups affect its flexibility and interactions with its environment. In the context of a ligand-protein complex, MD simulations could help to validate docking poses and to identify key interactions that are maintained over time, thus providing a more robust basis for structure-based drug design.

In Silico Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

The assessment of a compound's pharmacokinetic properties and its potential for toxicity (ADMET) is a critical step in the drug discovery process. In silico methods are increasingly used to predict these properties at an early stage, helping to prioritize candidates for further development. While a specific ADMET profile for this compound has not been published, general predictions can be made based on its structure and on studies of related quinoline derivatives.

Computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The lipophilicity of a compound, often expressed as its logP value, is a key determinant of its ADMET properties, and this can be readily calculated for this compound. Its relatively small size and the presence of both hydrophobic (the quinoline ring and methyl group) and polar (the carbonitrile group) features suggest that it is likely to have reasonable drug-like properties.

However, the quinoline scaffold itself has been associated with certain toxicity concerns, and in silico models can be used to flag potential liabilities. For example, some quinoline derivatives have been shown to be hERG channel inhibitors, which can lead to cardiotoxicity. Computational tools can predict the likelihood of such off-target effects, providing an early warning that can guide the design of safer analogs.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. This method is based on the electron distribution of a molecule and provides a powerful way to understand how molecules pack together in the solid state. Although a Hirshfeld surface analysis of this compound has not been specifically reported, the principles of this technique can be applied to understand its potential crystal packing.

The analysis generates a three-dimensional surface around a molecule, which is colored according to the nature and proximity of its intermolecular contacts. This allows for the identification of key interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern the crystal structure. For this compound, one would expect to see significant contributions from C-H···N and C-H···π interactions, as well as potential π-π stacking between the quinoline rings of adjacent molecules.

The information derived from a Hirshfeld surface analysis can be valuable for understanding the physical properties of a compound, such as its melting point and solubility. It can also provide insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms with different properties.

Advanced Applications in Life Sciences: Pharmaceutical and Biological Activity Research

Antimicrobial and Antibacterial Activities of 2-Methylquinoline-3-carbonitrile Derivatives

Derivatives of the this compound scaffold have shown significant promise as antimicrobial agents, a critical area of research given the global rise in antibiotic resistance.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Newly synthesized quinoline-3-carbonitrile derivatives have demonstrated promising broad-spectrum antibacterial activity. nih.gov Preliminary studies have shown their effectiveness against both Gram-positive and Gram-negative bacterial strains. nih.gov For instance, certain novel quinoline (B57606) derivatives have been assessed against a panel of pathogenic microbes including Gram-positive bacteria like Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. mdpi.com

One study reported that a series of new derivatives exhibited potent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.66 to 5.29 μg/ml. mdpi.com Specifically, compound 14 from this series showed particularly strong broad-spectrum activity against most tested bacterial and fungal strains, with MIC values between 0.66 and 3.98 μg/ml. mdpi.com Another research effort synthesized a series of quinoline-3-carbonitrile derivatives (QD1-QD5) and found that they possessed promising antibacterial activity with no significant host toxicity. nih.gov

The antibacterial efficacy of these compounds is often linked to their structural features. For example, quinoline-based hydroxyimidazolium hybrids have been tested, with some showing potent anti-staphylococcal activity. Hybrid 7b demonstrated a significant effect against Staphylococcus aureus with a MIC value of 2 µg/mL. nih.gov While many hybrids showed limited activity against Gram-negative organisms, some displayed moderate growth inhibition of Klebsiella pneumoniae at higher concentrations. nih.gov The data underscores the potential of the quinoline-3-carbonitrile framework as a basis for developing new antibacterial agents to combat a wide range of pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. biorxiv.org Quinolines and their derivatives have been identified as having potential to treat infections caused by resistant, biofilm-producing microbes. rsc.org

Recent studies have explored the antibiofilm activities of quinoline derivatives. For example, novel triazole-bridged quinoline derivatives have been synthesized and tested against the pathogenic fungus Candida auris. nih.gov One compound, QT7 , was particularly effective, not only showing a low MIC but also disrupting mature biofilms by over 80% at its minimum fungicidal concentration. nih.gov

In the context of bacterial biofilms, certain 7-methoxyquinoline (B23528) derivatives have been investigated for their efficacy against pathogens causing urinary tract infections. rsc.org One such derivative, 3l , demonstrated significant antibiofilm activity against E. coli, P. aeruginosa, and C. neoformans, achieving biofilm inhibition percentages of 94.60%, 91.74%, and 98.03%, respectively, at a concentration of 10.0 µg/mL. rsc.org Furthermore, quinoline-2-one derivatives have shown dose-dependent antibiofilm action against methicillin-resistant Staphylococcus aureus (MRSA). thesciencein.org These findings highlight the potential of the quinoline scaffold in developing agents that can tackle the challenge of biofilm-associated infections.

Mechanism of Action Studies (e.g., DNA Gyrase Inhibition)

A primary mechanism through which quinoline-based antibiotics exert their effect is by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. benthamdirect.comnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair, making them excellent targets for antibacterial drugs. nih.gov Quinolones function by stabilizing the complex formed between the enzyme and DNA, which leads to double-stranded breaks in the bacterial chromosome and ultimately cell death. nih.gov

Several studies have confirmed that derivatives of quinoline-3-carbonitrile act as inhibitors of these crucial enzymes. nih.govmdpi.com An in vitro investigation of a potent quinoline derivative, compound 14 , revealed significant inhibitory activity against the E. coli DNA gyrase enzyme, with an IC₅₀ value of 3.39 μM. mdpi.com This suggests that its antimicrobial action is mediated through the inhibition of this specific enzyme. mdpi.com

Molecular docking studies have further elucidated this mechanism. For instance, the most active compound in one series, QD4 , showed a strong interaction with the target DNA gyrase, revealing its probable mechanism of action. nih.gov This targeted inhibition of essential bacterial enzymes, distinct from the binding sites of other antibiotic classes like fluoroquinolones, makes these compounds promising candidates for overcoming existing resistance mechanisms. rsc.org

Anticancer and Antitumor Potential of Quinoline-3-carbonitrile Compounds

The quinoline ring system is a key pharmacophore in the design of new anticancer agents. nih.gov Derivatives based on the quinoline-3-carbonitrile template, in particular, have been exploited for their potential to inhibit key signaling pathways and interact with crucial cellular targets involved in cancer progression. nih.gov

Cytotoxicity Evaluation Against Various Human Tumor Cell Lines (e.g., MCF-7, HCT-116, HepG-2, A549)

A significant body of research has demonstrated the cytotoxic potential of quinoline-3-carbonitrile derivatives against a range of human cancer cell lines. In vitro antiproliferative assays are commonly used to evaluate the efficacy of these compounds.

Numerous studies have reported promising results. For example, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN , induced cytotoxicity with IC₅₀ values of 3.1, 3.3, 9.96, and 23 μg/mL against MCF-7 (breast), HepG-2 (liver), A549 (lung), and HCT-116 (colon) cancer cells, respectively. researchgate.net Other synthesized quinoline derivatives have also shown potent cytotoxicity against these cell lines, with some compounds exhibiting greater potency than the standard reference drug 5-fluorouracil (B62378) (5-FU). nih.gov For instance, compound 4c was more potent against HCT-116 cells than 5-FU. nih.gov

The cytotoxicity of these compounds can be substantial, with some derivatives of unsymmetrical bisacridines displaying IC₉₀ values as low as 0.085 µM in A549 cells. The broad-ranging activity across different tumor types underscores the therapeutic potential of this class of compounds in oncology.

Table 2: Cytotoxicity (IC₅₀) of Selected Quinoline Derivatives Against Human Cancer Cell Lines

DNA Binding Affinity Studies

One of the key mechanisms contributing to the anticancer activity of quinoline derivatives is their ability to interact with DNA. These interactions can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Quinoline compounds have been shown to act as both DNA intercalators and groove binders.

In-silico studies have provided detailed insights into these interactions. Research on 2,4-disubstituted quinoline-3-carboxylic acid derivatives showed that these compounds bind to the A/T minor groove region of a B-DNA duplex. researchgate.net The substitution at the 2nd position, such as a carbonyl group, can act as a hydrogen bond donor/acceptor with adenine (B156593) and guanine (B1146940) base pairs, confirming the drug's interaction pattern with DNA. researchgate.net

Other studies have demonstrated that certain quinoline-based compounds can intercalate into a DNA substrate. benthamdirect.com For example, compounds 9 and 11 were found to insert themselves into a DNA substrate that was bound by the bacterial adenine methyltransferase CamA. benthamdirect.com This intercalation can alter the DNA structure and inhibit the function of DNA-acting enzymes. benthamdirect.com Further investigations on 2-oxo-quinoline-3-carbaldoxime esters also confirmed good DNA binding and photocleavage activity. rsc.org This ability to bind and damage DNA is a cornerstone of their potential as anticancer therapeutics.

Targeting Specific Molecular Pathways or Enzymes (e.g., c-Myc/Max/DNA complex)

The c-Myc oncogene is a critical regulator of cellular processes such as proliferation and apoptosis, and its deregulation is implicated in many human cancers. nih.gov The biological function of c-Myc is dependent on its heterodimerization with its partner, Max, to form a c-Myc/Max complex that binds to E-box DNA sequences and activates transcription. nih.govnih.gov Interfering with the formation or DNA binding of this complex is a key strategy in developing anticancer therapies.

While the inhibition of the c-Myc/Max-DNA complex is a significant therapeutic goal, specific research detailing the direct inhibitory activity of this compound on this particular target is not extensively available in current scientific literature. The development of inhibitors often focuses on molecules that can disrupt the protein-protein interaction between c-Myc and Max or prevent the dimer from binding to DNA. nih.gov

Neurological Applications

Quinoline derivatives are actively being investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease, by targeting key enzymes involved in its pathology. nih.gov

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides, a process initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase, also known as BACE1. nih.gov Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production. The pharmaceutical agent heparin has been identified as a potent inhibitor of BACE1, but its anticoagulant properties limit its use as a treatment for Alzheimer's. nih.gov

Research has explored various quinoline derivatives as potential BACE1 inhibitors. nih.gov A recent study investigated quinoline analogs as multi-target inhibitors for neurodegenerative diseases, assessing their ability to modulate BACE1, among other enzymes. The findings confirmed that certain quinoline derivatives can effectively inhibit BACE1 activity, with some demonstrating inhibition values above 40%. nih.gov Although this study did not test this compound specifically, it highlights the potential of the quinoline scaffold for developing novel BACE1 inhibitors.

Table 1: BACE1 Inhibition by select Quinoline Derivatives

| Compound | Target Enzyme | Inhibition | Notes |

|---|---|---|---|

| Quinoline Derivatives | BACE1 | >40% | Four derivatives with a quinoline-sulfonamide linkage showed significant inhibition. nih.gov |

This table is for illustrative purposes and shows the potential of related compound classes.

The cholinergic hypothesis of Alzheimer's suggests that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. Cholinesterase inhibitors (ChEIs) work by blocking the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing ACh levels in the brain. nih.govnih.gov

The quinoline core is a feature of several potent cholinesterase inhibitors. Studies on various functionalized quinoline derivatives have demonstrated significant inhibitory activity against both AChE and BChE. nih.govmdpi.com For instance, a series of quinoline chalcone (B49325) derivatives were found to inhibit both enzymes to a considerable extent. nih.gov Another study on 4-N-phenylaminoquinoline derivatives identified compounds with potent, mixed-type AChE inhibition. mdpi.com Specifically, compound 11g from this series was the most potent inhibitor of both AChE and BChE. mdpi.com Furthermore, research on tacrine (B349632) analogs, which are based on a quinoline-related structure, led to the development of highly active AChE inhibitors, with one compound showing an IC₅₀ value of 3.65 nM. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Representative Quinoline Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 11g (4-N-phenylaminoquinoline derivative) | AChE | 1.94 ± 0.13 | mdpi.com |

| 11g (4-N-phenylaminoquinoline derivative) | BChE | 28.37 ± 1.85 | mdpi.com |

| QN8 (Quinolinone derivative) | hrAChE | 0.29 | researchgate.net |

| 6h (Tacrine analog) | AChE | 0.00365 | nih.gov |

IC₅₀ represents the half-maximal inhibitory concentration. hrAChE refers to human recombinant acetylcholinesterase.

Anti-Inflammatory Properties and Underlying Mechanisms

Chronic inflammation is a key feature of many diseases. Quinoline derivatives have shown notable anti-inflammatory effects. researchgate.net Studies on quinoline-related carboxylic acids, including quinoline-3-carboxylic acid, have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced macrophage models, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

The mechanisms underlying these effects often involve the modulation of key inflammatory pathways. For example, certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in microglia. nih.gov This suppression is achieved by inhibiting the MAPKs/NF-κB signaling pathway, a central regulator of the inflammatory response. nih.gov Similarly, a derivative of 5-methyl-5H-indolo[2,3-b]quinoline was found to reduce levels of inflammatory markers such as MMP-9, IL-1β, and NF-kB in a model of methotrexate-induced inflammation. nih.gov These findings underscore the potential of the quinoline scaffold in developing new anti-inflammatory agents.

Antiviral Activities

The quinoline nucleus is a critical component in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). researchgate.net

HIV integrase is a crucial enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Inhibiting this enzyme is a highly effective antiretroviral strategy. The quinoline scaffold has been instrumental in the design of potent HIV integrase inhibitors. nih.govijpsr.com